

# Toxicological Profile of $\alpha$ -Tomatine in Mammalian Systems: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tomatine*

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This technical guide provides a comprehensive overview of the toxicological profile of  **$\alpha$ -tomatine**, a glycoalkaloid found in tomatoes (*Solanum lycopersicum*), within mammalian systems. The document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes the known signaling pathways affected by this compound.

## Core Toxicological Data

The acute toxicity of  **$\alpha$ -tomatine** in mammalian systems varies significantly with the route of administration. Oral administration generally results in lower toxicity compared to parenteral routes, which is attributed to poor absorption from the gastrointestinal tract and the formation of insoluble complexes with cholesterol.<sup>[1][2]</sup>

## Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of  **$\alpha$ -tomatine** in mammalian models.

Table 1: Acute Toxicity of  **$\alpha$ -Tomatine** in Mice

| Route of Administration | LD <sub>50</sub> (mg/kg body weight) | Reference(s) |
|-------------------------|--------------------------------------|--------------|
| Oral                    | 500                                  | [3]          |
| Intravenous (IV)        | 18                                   | [3][4]       |
| Intraperitoneal (IP)    | 25–33.5                              | [3]          |
| Subcutaneous (SC)       | 1000                                 | [3]          |

Table 2: In Vitro Cytotoxicity of  $\alpha$ -Tomatine

| Cell Line | Cancer Type                      | IC <sub>50</sub> ( $\mu$ M) | Assay         | Reference(s) |
|-----------|----------------------------------|-----------------------------|---------------|--------------|
| PC-3      | Human Prostatic Adenocarcinoma   | 1.67 $\pm$ 0.3              | Not Specified | [5]          |
| HL-60     | Human Myeloid Leukemia           | ~2-5                        | Trypan Blue   | [4]          |
| CT-26     | Mouse Colon Cancer               | 3.5                         | Not Specified | [6]          |
| HepG2     | Human Hepatocellular Carcinoma   | 3.6 $\pm$ 1.2               | Resazurin     | [3]          |
| AGS       | Human Gastric Carcinoma          | 2                           | Not Specified | [7]          |
| SH-SY5Y   | Human Neuroblastoma              | 1.6                         | Not Specified | [7]          |
| A549      | Human Non-small Cell Lung Cancer | 1.1                         | Not Specified | [7]          |

## Mechanisms of Toxicity

The toxic effects of  $\alpha$ -tomatine are primarily attributed to two main mechanisms: disruption of cellular membranes and inhibition of acetylcholinesterase.[1]

- **Membrane Disruption:**  $\alpha$ -**tomatine** binds to membrane cholesterol, forming complexes that disrupt the integrity of the cell membrane. This leads to increased permeability, leakage of cellular contents, and ultimately cell death.[1] This interaction with cholesterol is also the basis for its observed anticancer effects.[4]
- **Enzyme Inhibition:** Like other solanaceous glycoalkaloids, **tomatine** can inhibit the enzyme acetylcholinesterase, which is crucial for nerve function.[1]

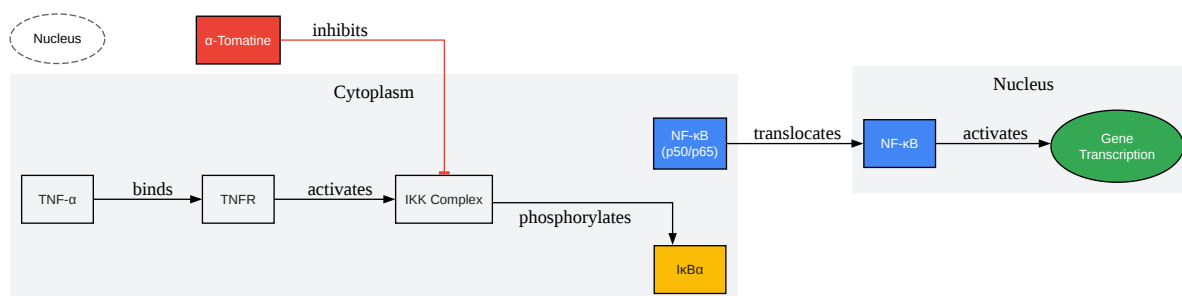
Symptoms of acute **tomatine** poisoning in animals are similar to those of solanine poisoning and include vomiting, diarrhea, abdominal pain, drowsiness, confusion, weakness, and depression.[1]

## Key Signaling Pathways Modulated by $\alpha$ -Tomatine

$\alpha$ -**Tomatine** has been shown to modulate several key signaling pathways involved in apoptosis, cell survival, and inflammation. These interactions are central to its potential therapeutic applications, particularly in oncology.

### NF- $\kappa$ B Signaling Pathway

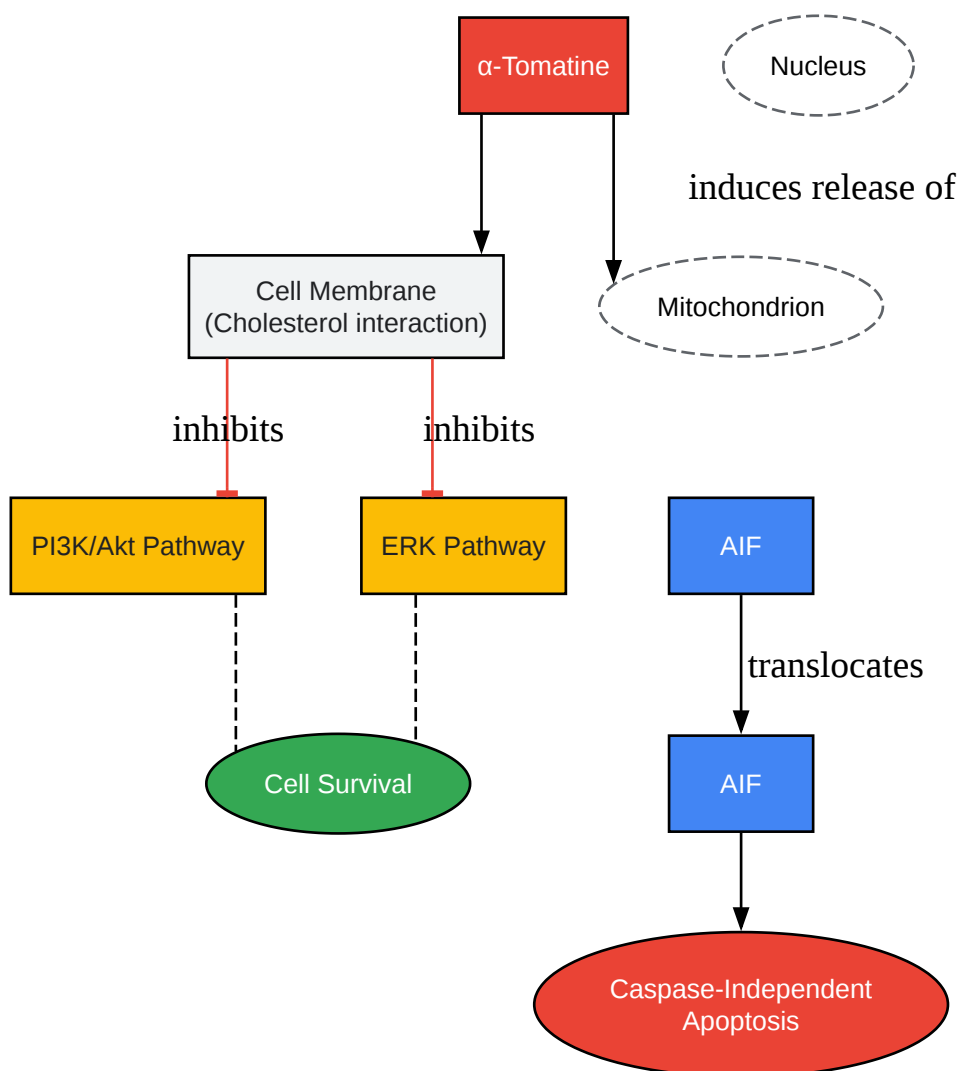
$\alpha$ -**Tomatine** has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), a key transcription factor that promotes inflammation, cell survival, and proliferation.[5] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF- $\kappa$ B.[5]



[Click to download full resolution via product page](#)Inhibition of the NF- $\kappa$ B Signaling Pathway by  $\alpha$ -Tomatine.

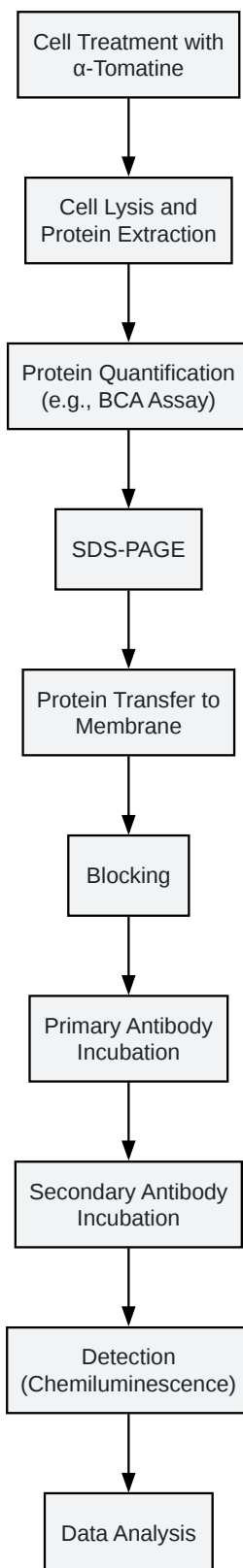
## Apoptosis and Cell Survival Pathways

$\alpha$ -Tomatine induces apoptosis in various cancer cell lines through both caspase-dependent and -independent mechanisms. It has been shown to inactivate the PI3K/Akt and ERK signaling pathways, which are critical for cell survival.[4] Furthermore, it can induce apoptosis through a caspase-independent pathway involving the nuclear translocation of Apoptosis-Inducing Factor (AIF).[6]

[Click to download full resolution via product page](#) $\alpha$ -Tomatine's Influence on Apoptosis and Cell Survival Pathways.

## Unfolded Protein Response (UPR) in Neurotoxicity

In neuronal cells, **tomatine** has been shown to induce toxicity by affecting calcium homeostasis and triggering the unfolded protein response (UPR). Specifically, it activates the PERK/eIF2 $\alpha$  branch of the UPR.



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